molecular formula C22H26N4O3S B2827912 6-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one CAS No. 1110979-39-9

6-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

Número de catálogo: B2827912
Número CAS: 1110979-39-9
Peso molecular: 426.54
Clave InChI: OXWLXXOVGGRUMW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a synthetic small molecule belonging to the pyrido[4,3-d]pyrimidin-4-one chemical class, which is structurally related to known kinase inhibitor scaffolds. Based on its core structure, this compound is of significant interest in medicinal chemistry and pharmacological research for the development of targeted protein kinase inhibitors. The molecular framework suggests potential activity against specific kinase families, which are often implicated in oncogenic signaling pathways (Nature Reviews Drug Discovery, 2021) . Researchers can utilize this compound as a key intermediate or a lead compound for structure-activity relationship (SAR) studies, focusing on optimizing selectivity and potency against specific therapeutic targets. Its complex structure, featuring a methoxyethyl side chain and a p-tolyl oxazole moiety connected via a sulfanyl linker, presents opportunities for exploring novel binding interactions within enzyme active sites. This product is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for detailed information on purity, composition, and storage conditions.

Propiedades

IUPAC Name

6-(2-methoxyethyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-14-4-6-16(7-5-14)21-23-19(15(2)29-21)13-30-22-24-18-8-9-26(10-11-28-3)12-17(18)20(27)25-22/h4-7H,8-13H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWLXXOVGGRUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=C(CN(CC4)CCOC)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

6-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one has been studied for various scientific research applications:

Mecanismo De Acción

The mechanism of action of 6-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Compound Name Core Structure Key Substituents Biological Target/Activity
Target Compound Pyrido[4,3-d]pyrimidin-4-one 6-(2-Methoxyethyl), 2-sulfanyl-(oxazole-methyl) Not explicitly stated (inferred DHFR)
5-Methyl-7-phenyl-2-propanone-3H-pyrido[2,3-d]pyrimidin-4-one Pyrido[2,3-d]pyrimidin-4-one 7-Phenyl, 5-methyl, 2-propanone Antifolate synthesis (DHFR inhibition)
Compound XIII (2,3-Dihydropyrido[2,3-d]pyrimidin-4-one) 2,3-Dihydropyrido[2,3-d]pyrimidin-4-one Benzothiazole, thiophene, p-fluoro phenyl Antimicrobial (Gram-positive bacteria)
8-(4-(2-(Methyl(4-(methylsulfonyl)benzyl)amino)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4-one 8-Pyrazole, methylsulfonyl benzyl Kinase inhibition (anticancer)
6-[(4-Ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-2,3-dihydropyridazin-3-one Pyridazinone-triazole hybrid Sulfanyl-triazole, ethoxy-phenyl Not specified (structural novelty)

Functional Group Impact on Activity

  • Electron-Donating Groups : The 2-methoxyethyl group in the target compound may mimic the role of 3′,4′,5′-trimethoxy substituents in pyrido[2,3-d]pyrimidines, which enhance selectivity for pathogen DHFR over human DHFR (e.g., 20- to 304-fold selectivity reported) .
  • Sulfanyl Linkers : The sulfanyl-oxazole-methyl group introduces a flexible thioether bridge, contrasting with rigid carbonyl or amine linkers in analogues. This flexibility may improve binding to hydrophobic pockets (e.g., in DHFR or CB2 receptors) .
  • Oxazole vs.

Q & A

Q. Table 1: Selectivity Profile of Analogous Compounds

CompoundTarget (IC50, nM)Off-Target (IC50, nM)Selectivity Ratio
PF-06459988 (Analog)EGFR T790M (0.8)WT EGFR (>1000)>1250x
Pamapimod (p38α Inhibitor)p38α (5.2)JNK2 (>500)>96x

Basic: What are the stability challenges during storage, and how are they mitigated?

Answer:

  • Degradation Pathways: Hydrolysis of the sulfanyl bond in aqueous media or oxidation of the methoxyethyl chain .
  • Stabilization Methods:
    • Store lyophilized samples at -20°C under argon to prevent oxidation .
    • Use cryopreservatives (e.g., trehalose) for aqueous formulations .

Advanced: How is metabolic stability assessed, and what structural modifications improve pharmacokinetics?

Answer:

  • In Vitro Assays: Incubate with liver microsomes (human/rat) to measure t1/2; CYP450 inhibition screening identifies metabolic hotspots .
  • Modifications:
    • Fluorination of the pyrimidinone ring to block CYP3A4-mediated oxidation .
    • PEGylation of the methoxyethyl chain to enhance plasma half-life .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.